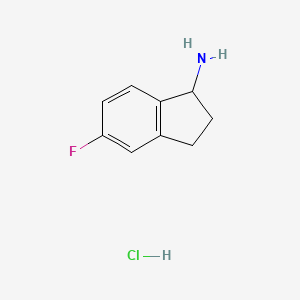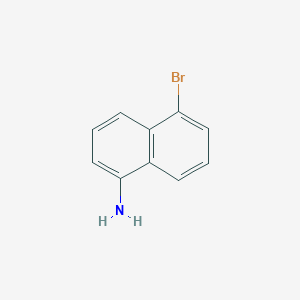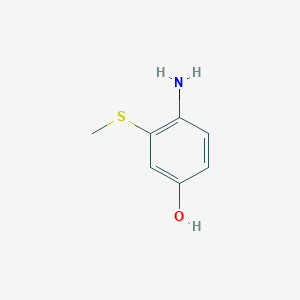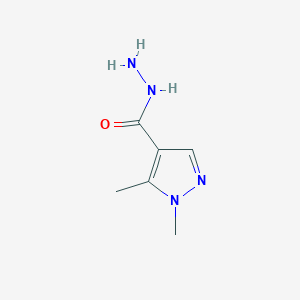
Clorhidrato de 5-fluoro-2,3-dihidro-1H-inden-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: is a chemical compound with the molecular formula C9H11ClFN. It is a fluorinated derivative of indanamine, characterized by the presence of a fluorine atom at the 5-position of the indane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Reduction: The reduction of the resulting fluorinated intermediate to form the dihydro-indane structure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position or the indane ring.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-fluoro-2,3-dihydro-1H-inden-1-amine.
Substitution: Various substituted indanamine derivatives.
Hydrolysis: Free 5-fluoro-2,3-dihydro-1H-inden-1-amine.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research, with studies focusing on its effects on neurotransmitter systems and enzyme inhibition.
Comparación Con Compuestos Similares
- 5-fluoro-1-indanamine
- 2,3-dihydro-1H-inden-1-amine
- 5-chloro-2,3-dihydro-1H-inden-1-amine
Comparison: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to non-fluorinated or differently substituted analogs. The fluorine atom increases lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in research and potential therapeutic applications.
Propiedades
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKGIXHFMGJRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598405 |
Source


|
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223754-20-9 |
Source


|
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)





![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)


